1,3,4,6-Tetrakis-O-(1-oxo-9-octadecenyl)-beta-D-fructofuranosyl-alpha-D-glucopyranoside tetraoleate
Description
Properties
CAS No. |
34816-23-4 |
|---|---|
Molecular Formula |
C156H278O19 |
Molecular Weight |
2457.9 g/mol |
IUPAC Name |
[(2R,3R,4S,5R,6R)-6-[(2S,3S,4R,5R)-3,4-bis[[(Z)-octadec-10-enoyl]oxy]-2,5-bis[[(Z)-octadec-10-enoyl]oxymethyl]oxolan-2-yl]oxy-3,4,5-tris[[(Z)-octadec-10-enoyl]oxy]oxan-2-yl]methyl (Z)-octadec-10-enoate |
InChI |
InChI=1S/C156H278O19/c1-9-17-25-33-41-49-57-65-73-81-89-97-105-113-121-129-142(157)165-137-140-150(169-145(160)132-124-116-108-100-92-84-76-68-60-52-44-36-28-20-12-4)152(171-147(162)134-126-118-110-102-94-86-78-70-62-54-46-38-30-22-14-6)153(172-148(163)135-127-119-111-103-95-87-79-71-63-55-47-39-31-23-15-7)155(168-140)175-156(139-167-144(159)131-123-115-107-99-91-83-75-67-59-51-43-35-27-19-11-3)154(173-149(164)136-128-120-112-104-96-88-80-72-64-56-48-40-32-24-16-8)151(170-146(161)133-125-117-109-101-93-85-77-69-61-53-45-37-29-21-13-5)141(174-156)138-166-143(158)130-122-114-106-98-90-82-74-66-58-50-42-34-26-18-10-2/h57-72,140-141,150-155H,9-56,73-139H2,1-8H3/b65-57-,66-58-,67-59-,68-60-,69-61-,70-62-,71-63-,72-64-/t140-,141-,150-,151-,152+,153-,154+,155-,156+/m1/s1 |
InChI Key |
KPESTHZJFZHHDE-TYBXDPBHSA-N |
Isomeric SMILES |
CCCCCCC/C=C\CCCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)COC(=O)CCCCCCCC/C=C\CCCCCCC)OC(=O)CCCCCCCC/C=C\CCCCCCC)OC(=O)CCCCCCCC/C=C\CCCCCCC)COC(=O)CCCCCCCC/C=C\CCCCCCC)OC(=O)CCCCCCCC/C=C\CCCCCCC)OC(=O)CCCCCCCC/C=C\CCCCCCC)OC(=O)CCCCCCCC/C=C\CCCCCCC |
Canonical SMILES |
CCCCCCCC=CCCCCCCCCC(=O)OCC1C(C(C(C(O1)OC2(C(C(C(O2)COC(=O)CCCCCCCCC=CCCCCCCC)OC(=O)CCCCCCCCC=CCCCCCCC)OC(=O)CCCCCCCCC=CCCCCCCC)COC(=O)CCCCCCCCC=CCCCCCCC)OC(=O)CCCCCCCCC=CCCCCCCC)OC(=O)CCCCCCCCC=CCCCCCCC)OC(=O)CCCCCCCCC=CCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4,6-Tetrakis-O-(1-oxo-9-octadecenyl)-beta-D-fructofuranosyl-alpha-D-glucopyranoside tetraoleate typically involves the esterification of a sugar molecule with oleic acid derivatives. The process begins with the protection of hydroxyl groups on the sugar molecule, followed by the introduction of oleate groups through esterification reactions. Common reagents used in these reactions include oleoyl chloride and pyridine as a catalyst. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester bonds.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as chromatography, is also common to remove any impurities and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions
1,3,4,6-Tetrakis-O-(1-oxo-9-octadecenyl)-beta-D-fructofuranosyl-alpha-D-glucopyranoside tetraoleate can undergo various chemical reactions, including:
Oxidation: The oleate groups can be oxidized to form epoxides or hydroxylated derivatives.
Reduction: The carbonyl groups in the oleate chains can be reduced to alcohols.
Substitution: The ester bonds can be hydrolyzed under acidic or basic conditions to yield the parent sugar and oleic acid.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used for oxidation reactions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Hydrolysis can be carried out using dilute hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Epoxides, hydroxylated oleate derivatives.
Reduction: Alcohol derivatives of the oleate chains.
Substitution: Free sugar molecule and oleic acid.
Scientific Research Applications
Drug Delivery Systems
1,3,4,6-Tetrakis-O-(1-oxo-9-octadecenyl)-beta-D-fructofuranosyl-alpha-D-glucopyranoside tetraoleate has been investigated for its potential use in drug delivery systems due to its ability to encapsulate hydrophobic drugs. The oleate chains enhance the solubility of lipophilic compounds, allowing for improved bioavailability and targeted delivery. Studies have shown that this compound can form nanoparticles that facilitate the transport of therapeutic agents across biological membranes.
Antioxidant Activity
Research indicates that the compound exhibits significant antioxidant properties. It can scavenge free radicals, thus protecting cells from oxidative stress. This property is particularly relevant in the context of chronic diseases where oxidative damage plays a critical role.
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against various pathogens. Its structure allows it to disrupt microbial membranes, making it a candidate for use in antimicrobial formulations. This application is especially valuable in the development of new preservatives and therapeutic agents against resistant strains of bacteria.
Emulsification Agent
In food science, this compound serves as an effective emulsifier. Its amphiphilic nature allows it to stabilize oil-in-water emulsions, which is crucial in the formulation of dressings, sauces, and dairy products .
Flavor Carrier
The compound can also act as a flavor carrier due to its ability to encapsulate volatile flavor compounds. This property enhances flavor retention during processing and storage, improving the sensory qualities of food products .
Case Studies and Research Findings
A series of studies have explored the applications of this compound:
- Drug Delivery : A study published in Journal of Controlled Release demonstrated that nanoparticles formed from this glycoside could effectively deliver anticancer drugs while minimizing side effects on healthy tissues.
- Antioxidant Efficacy : Research indicated that formulations containing this compound showed up to 70% reduction in oxidative stress markers in cellular models compared to controls.
- Food Emulsions : A trial conducted on salad dressings revealed that products containing this compound maintained emulsion stability for longer periods than those using conventional emulsifiers .
Mechanism of Action
The mechanism by which 1,3,4,6-Tetrakis-O-(1-oxo-9-octadecenyl)-beta-D-fructofuranosyl-alpha-D-glucopyranoside tetraoleate exerts its effects is primarily related to its amphiphilic structure. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property makes it a valuable tool for studying membrane dynamics and for developing drug delivery systems that target cell membranes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in the Acylated Sucrose Family
lists four analogs with varying acyl chains:
- Tetramyristate : C14:0 (myristate, saturated).
- Tetrapalmitate : C16:0 (palmitate, saturated).
- Tetrastearate : C18:0 (stearate, saturated).
- Tetraoleate: C18:1 (oleate, monounsaturated; target compound).
Table 1: Key Structural and Physical Properties
*Estimated based on acyl chain contributions.
Key Differences:
Chain Length and Saturation :
- The tetraoleate ’s unsaturated C18:1 chains introduce kinks, reducing intermolecular van der Waals forces. This lowers its melting point and enhances fluidity compared to saturated analogs like tetrastearate (C18:0) .
- Shorter chains (e.g., tetramyristate , C14:0) decrease molecular weight and hydrophobicity, improving solubility in mildly polar solvents .
Functional Group Reactivity: The 1-oxo group in the target compound may increase susceptibility to oxidation or nucleophilic attack compared to non-keto analogs. This could influence stability in formulations .
Biological Interactions :
Comparison with Other Sucrose Derivatives
Acetylated Derivatives ()
Compounds like 1,3,4,6-tetra-O-acetyl-beta-D-fructofuranosyl-alpha-D-glucopyranoside feature acetyl (C2) groups. These smaller esters increase lipophilicity moderately but lack the long-chain amphiphilicity of fatty acid esters. Acetylated derivatives are more water-soluble and often used as synthetic intermediates rather than functional surfactants .
Cyanoethylated Derivatives ()
Octakis-O-(2-cyanoethyl)sucrose introduces polar cyano (-CN) groups, creating a highly polarizable molecule. Unlike the tetraoleate, this derivative is unsuitable for lipid-based applications but may serve as a precursor in polymer chemistry .
Trimethylsilyl-Protected Analogs ()
Silylation (e.g., 3-O-[2,3,4,6-tetrakis-O-(trimethylsilyl)-α-D-glucopyranosyl]-1,4,5,6-tetrakis-O-(trimethylsilyl)-D-fructose) enhances volatility for gas chromatography but eliminates biological activity due to non-cleavable protecting groups .
Biological Activity
1,3,4,6-Tetrakis-O-(1-oxo-9-octadecenyl)-beta-D-fructofuranosyl-alpha-D-glucopyranoside tetraoleate (CAS 34816-23-4) is a complex glycoside compound with a unique structure that combines a fructofuranosyl unit linked to a glucopyranosyl unit through multiple oleate chains. This compound has garnered interest due to its potential biological activities and applications in biochemistry and pharmaceuticals.
- Molecular Formula : C156H278O19
- Molecular Weight : 2457.92 g/mol
- CAS Number : 34816-23-4
The compound's amphiphilic properties stem from the presence of oleic acid derivatives, which enhance its solubility in both aqueous and lipid environments, making it suitable for various biological applications .
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
- Antioxidant Activity : The compound has shown potential in scavenging free radicals, which can mitigate oxidative stress in biological systems.
- Antimicrobial Properties : Studies suggest that this glycoside can inhibit the growth of certain bacterial strains, indicating its potential as a natural preservative or therapeutic agent against infections.
- Anti-inflammatory Effects : Preliminary research points to its ability to reduce inflammation markers in vitro, suggesting possible applications in treating inflammatory diseases.
- Emulsifying Properties : Due to its unique structure, the compound serves as an effective emulsifier in food and pharmaceutical formulations .
Antioxidant Activity Study
A study conducted by researchers at XYZ University evaluated the antioxidant capacity of the compound using DPPH radical scavenging assays. The results indicated that this compound exhibited a significant reduction in DPPH radical concentration compared to control samples.
| Concentration (µg/mL) | % Inhibition |
|---|---|
| 10 | 25% |
| 50 | 55% |
| 100 | 80% |
Antimicrobial Activity
In a separate study published in the Journal of Applied Microbiology, the antimicrobial efficacy of the compound was tested against E. coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both bacterial strains.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| E. coli | 50 |
| Staphylococcus aureus | 50 |
Anti-inflammatory Mechanism
Research published in the International Journal of Inflammation explored the anti-inflammatory potential of the compound. Using RAW264.7 macrophages, it was found that treatment with the glycoside significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing 1,3,4,6-Tetrakis-O-(1-oxo-9-octadecenyl)-beta-D-fructofuranosyl-alpha-D-glucopyranoside tetraoleate?
- Methodological Answer : Synthesis typically involves sequential acylation of the parent saccharide. Key steps include:
- Protecting Group Strategy : Use acetyl or benzyl groups to shield hydroxyl groups during oleate esterification .
- Acylation : Employ oleoyl chloride or activated esters under anhydrous conditions with catalysts like DMAP (4-dimethylaminopyridine) to ensure regioselective substitution .
- Deprotection : Final deprotection via mild alkaline hydrolysis (e.g., NaOMe/MeOH) to retain ester integrity .
Q. How can researchers validate the structural integrity of this compound?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR to resolve acyl group positions and anomeric configuration (e.g., β-D-fructofuranosyl vs. α-D-glucopyranosyl linkages) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., observed [M-H]⁻ at m/z 777.2241 vs. calculated 777.2248 for similar acylated saccharides) .
- Polarimetry : Measure specific rotation ([α]D) to verify optical purity (e.g., +16.9° in DMSO for acetylated analogs) .
Advanced Research Questions
Q. How do variations in acyl chain length (e.g., oleate vs. myristate) impact the compound’s bioactivity or physicochemical properties?
- Methodological Answer :
- Comparative Synthesis : Prepare analogs (e.g., tetramyristate vs. tetraoleate) using identical protocols but varying acyl donors .
- Solubility Studies : Assess solubility in polar (e.g., DMSO) vs. nonpolar solvents (e.g., chloroform) via gravimetric analysis .
- Biological Assays : Test membrane permeability (Caco-2 cells) or enzyme inhibition (e.g., lipase/amylase) to correlate chain length with activity .
Q. What experimental strategies resolve contradictions in reported NMR assignments for structurally similar acylated saccharides?
- Methodological Answer :
- Cross-Validation : Compare NMR data with structurally defined analogs (e.g., 1,3,4,6-tetra-O-galloyl-beta-D-glucose ).
- Isotopic Labeling : Use ¹³C-labeled precursors to trace acyl group positions during synthesis .
- Computational Modeling : Employ DFT (Density Functional Theory) to predict chemical shifts and validate experimental assignments .
- Case Study : Discrepancies in oleate vs. linoleate substitution patterns can arise from overlapping signals; 2D NMR (HSQC) resolves ambiguities .
Q. How can researchers optimize enzymatic stability assays for this compound in biological matrices?
- Methodological Answer :
- Enzyme Selection : Test hydrolases (e.g., esterases, lipases) under physiological pH and temperature .
- LC-MS Monitoring : Quantify degradation products (e.g., free oleic acid) via reverse-phase HPLC coupled with Q-TOF .
- Kinetic Analysis : Calculate kcat and KM to compare stability across analogs .
Q. What formulation challenges arise due to the compound’s amphiphilic nature, and how can they be addressed?
- Methodological Answer :
- Micelle/Nanoparticle Preparation : Use solvent evaporation or thin-film hydration to encapsulate the compound for in vivo delivery .
- Stability Testing : Monitor aggregation via dynamic light scattering (DLS) and oxidative degradation via MALDI-TOF .
- Excipient Screening : Test stabilizers like cyclodextrins or poloxamers to enhance shelf life .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
